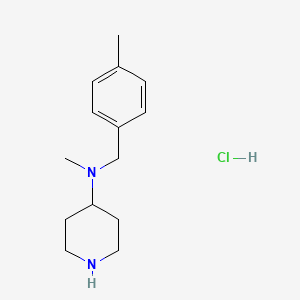
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound notable for its intricate structure and potential applications in various fields of scientific research. The molecular architecture of this compound includes a fusion of furan, oxadiazole, and phenyl urea moieties, contributing to its unique chemical properties.
Preparation Methods
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is synthesized through a multi-step organic synthesis process:
Synthetic Routes
A key step in the synthesis involves the formation of the oxadiazole ring, typically achieved through the cyclization of suitable precursors like hydrazides or nitrile oxides with carboxylic acids or esters. The subsequent attachment of furan and trifluoromethyl phenyl groups is carried out via electrophilic aromatic substitution reactions.
Reaction Conditions
The synthetic procedures often necessitate the use of catalysts, inert atmospheres, and controlled temperatures to ensure high yields and purity of the target compound.
Industrial Production Methods
Scaling up the production for industrial purposes demands optimization of the synthetic route to minimize costs and environmental impact, including recycling of solvents and catalysts, and adherence to green chemistry principles.
Chemical Reactions Analysis
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits versatility in undergoing various chemical reactions:
Types of Reactions
This compound is prone to oxidation, reduction, and substitution reactions due to the presence of reactive functional groups like the furan ring and oxadiazole moiety.
Common Reagents and Conditions
Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions can be facilitated by hydride donors like sodium borohydride or lithium aluminium hydride. Substitution reactions often employ halogenating agents under mild conditions.
Major Products Formed
These reactions can lead to a range of derivatives, each with modified functional properties, thereby expanding the utility of the compound in various applications.
Scientific Research Applications
1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea finds applications in several scientific domains:
Chemistry
Utilized as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology
Investigated for its potential biological activities, including antimicrobial and anticancer properties, owing to the presence of bioactive moieties.
Medicine
Explored as a lead compound in drug development programs targeting specific enzymes or receptors associated with diseases.
Industry
Mechanism of Action
The mechanism by which 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is related to its interaction with molecular targets:
Molecular Targets and Pathways
The compound may bind to specific enzymes or receptors, altering their function and triggering a cascade of biochemical events. The presence of trifluoromethyl and oxadiazole groups enhances its binding affinity and specificity, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its unique structural features:
Similar Compounds
Other compounds in this category include those with similar core structures but differing substituents, such as derivatives of oxadiazoles and furans.
Highlighting Uniqueness
The combination of furan, oxadiazole, and trifluoromethyl phenyl groups provides a unique chemical profile, enhancing its reactivity and potential for diverse applications.
By synthesizing, characterizing, and exploring the applications of this compound, researchers can unlock new avenues for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANFZQCGAMCGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(2-ethoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2869290.png)
![5-bromo-2,4-dimethyl-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2869291.png)
![3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2869293.png)


![7-Bromo-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2869296.png)

![2-Cyano-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B2869298.png)


![N-(2,6-Difluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2869305.png)

![2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2869309.png)
![(Z)-4-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869310.png)
